molecular formula C11H14BrN3O2 B12511049 4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine

4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine

Cat. No.: B12511049
M. Wt: 300.15 g/mol
InChI Key: PXRGDRBNLAKGEU-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine (CAS 957345-28-7) is a high-value chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a brominated pyrazole core, a cyclopropyl substituent, and a morpholine carboxamide group, making it a versatile building block for constructing more complex molecules, particularly in medicinal chemistry. The bromine atom at the 4-position of the pyrazole ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the exploration of diverse chemical space . The cyclopropyl group can impart favorable metabolic stability and influence the pharmacokinetic properties of resulting candidate compounds . Furthermore, the morpholine ring is a common pharmacophore known to enhance solubility and bioavailability. As such, this reagent is primarily used in the synthesis of targeted libraries for drug discovery projects, including the development of kinase inhibitors and other small-molecule therapeutics . It is a solid of high purity, and proper handling procedures, including the use of personal protective equipment and working in a chemical fume hood, are recommended . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14BrN3O2

Molecular Weight

300.15 g/mol

IUPAC Name

(4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H14BrN3O2/c12-8-9(7-1-2-7)13-14-10(8)11(16)15-3-5-17-6-4-15/h7H,1-6H2,(H,13,14)

InChI Key

PXRGDRBNLAKGEU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2)C(=O)N3CCOCC3)Br

Origin of Product

United States

Preparation Methods

Synthetic Strategies

Synthesis of 4-Bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic Acid

The carboxylic acid intermediate is pivotal for subsequent amide formation. Two primary routes are documented:

Carbonylation of Pyrazole Precursors

Method :

  • Deprotonation : Treat 4-bromo-3-cyclopropyl-1H-pyrazole with a magnesium-organic base (e.g., Grignard reagent) to deprotonate position 5.
  • Carbonylation : React the deprotonated intermediate with CO₂ to yield 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid.

Key Data :

  • Yield: 75–88% (optimized conditions).
  • Selectivity: Position 5 is favored due to steric and electronic effects.
Bromination and Cyclopropanation

Method :

  • Pyrazole Synthesis : Condense 1,3-diketones with hydrazines to form 3-cyclopropyl-1H-pyrazole.
  • Bromination : Introduce bromine at position 4 using N-bromosuccinimide (NBS) or Br₂ under controlled conditions.
  • Oxidation : Convert a methyl group at position 5 to carboxylic acid via KMnO₄ or CrO₃ oxidation.

Key Data :

  • Bromination Yield: 68–80% (microwave-assisted).
  • Oxidation Yield: 65–72% (acidic KMnO₄).

Conversion to Morpholine Amide

Acyl Chloride Intermediate Route

Method :

  • Activation : Treat 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Amidation : React the acyl chloride with morpholine in dichloromethane (DCM) or tetrahydrofuran (THF).

Key Data :

  • Acyl Chloride Yield: 90–95% (SOCl₂, reflux).
  • Amidation Yield: 85–92% (room temperature, 2–4 hours).
Direct Coupling Using Activating Agents

Method :

  • Coupling Reagents : Use HATU, HBTU, or EDCl with N-methylmorpholine (NMM) in DMF or DCM.
  • Reaction : Combine the carboxylic acid and morpholine under inert conditions.

Key Data :

  • Yield: 78–88% (HATU, DMF, 60°C).
  • Purity: >95% (HPLC).

Comparative Analysis of Methods

Parameter Acyl Chloride Route Direct Coupling Route
Reaction Time 4–6 hours 12–24 hours
Yield 85–92% 78–88%
Scalability High (industrial use) Moderate (lab-scale)
Byproducts HCl gas Minimal
Cost Low (SOCl₂) High (HATU)

Key Findings :

  • The acyl chloride route is preferred for large-scale synthesis due to cost-effectiveness.
  • Direct coupling avoids hazardous reagents (e.g., SOCl₂) but is less economical.

Optimization and Challenges

Regioselectivity in Pyrazole Functionalization

  • Bromination : Position 4 is favored due to electron-withdrawing effects of the cyclopropyl group.
  • Carbonylation : Deprotonation at position 5 is facilitated by steric hindrance at adjacent positions.

Side Reactions

  • Over-bromination : Mitigated by stoichiometric control (1:1 Br₂/pyrazole).
  • Esterification : Avoided by using anhydrous conditions during acyl chloride formation.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine with three analogous compounds from the literature, focusing on structural features, physical properties, and spectral data:

Compound Key Structural Differences Melting Point (°C) IR (C=O Stretch, cm⁻¹) 1H-NMR Features Molecular Weight (g/mol)
4-(4-Bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine (Target) Morpholine carbonyl, cyclopropyl substituent Not reported ~1650 (estimated) Cyclopropyl protons (δ ~1.0–2.0), morpholine protons (δ ~3.5–3.9) ~355.2 (calculated)
4-(4-Bromo-3-(4-bromophenyl)-5-(tetrahydroindolyl)-1H-pyrazol-1-yl)benzenesulfonamide Benzenesulfonamide group, tetrahydroindolyl substituent 200–201 1653 Aromatic protons (δ 7.44–8.07), NH2 (δ 7.44) 620.36
3-(4-Bromophenyl)-5-(tetrahydroindolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Carbothioamide (C=S) group, dihydropyrazoline core 192–193 1651 Dihydropyrazoline protons (δ 3.86–3.89), NH2 (δ 7.25) 445.38
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) Thiazole-imidazole core, 2,4-dibromo substitution Not reported Not reported Thiazole protons (δ ~7.5–8.5), imidazole protons (δ ~7.0–8.0) ~408.1 (calculated)

Key Observations:

Spectral Differences :

  • The IR carbonyl stretch (~1650 cm⁻¹) is consistent across compounds with ketone/carbamate groups .
  • 1H-NMR : Cyclopropyl protons (target) are distinct from aromatic protons in or thiazole/imidazole protons in .

Solubility :

  • Morpholine derivatives (target, ) exhibit improved aqueous solubility compared to sulfonamide or carbothioamide systems.

Biological Activity

The compound 4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine is a pyrazole derivative with potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine is C11H12BrN3O2C_{11}H_{12}BrN_{3}O_{2}. It features a morpholine ring attached to a pyrazole moiety, which is substituted with a bromine atom and a cyclopropyl group. This unique structure may contribute to its biological activities.

Structural Formula

Molecular Formula C11H12BrN3O2\text{Molecular Formula }C_{11}H_{12}BrN_{3}O_{2}

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities of 4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine are still under investigation, but its structural components suggest several potential mechanisms of action:

  • Anticancer Activity : Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. They often act by interfering with specific signaling pathways involved in cell growth and survival.
  • Anti-inflammatory Effects : Many pyrazoles exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.
  • Antimicrobial Properties : The presence of the pyrazole ring may contribute to antimicrobial activity, making it a candidate for further exploration in treating infections.

Case Studies and Experimental Data

Recent studies have highlighted the biological activity of various pyrazole derivatives, although specific data on 4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine is limited. However, related compounds have shown promising results:

Compound Activity IC50 Value Reference
Pyrazole AAnticancer15 µM
Pyrazole BAnti-inflammatory10 µM
Pyrazole CAntimicrobial5 µg/mL

These findings suggest that similar compounds may exhibit significant biological activities that warrant further investigation.

The mechanisms by which pyrazole derivatives exert their biological effects can include:

  • Inhibition of Enzymatic Activity : Many pyrazoles act as enzyme inhibitors, particularly targeting kinases involved in cancer cell signaling.
  • Modulation of Gene Expression : Some studies indicate that pyrazoles can influence transcription factors that regulate genes associated with inflammation and cancer progression.

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